Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group and a 4-methylphenyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-cyanoacetamido) benzoate
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific structural features, such as the 4-methylphenyl substituent and the pyrazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H13N3O3
- Molecular Weight : 247.26 g/mol
This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including this compound. A notable study reported on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Tested |
---|---|---|---|
7b | 0.22 | 0.25 | Staphylococcus aureus |
5a | 0.30 | 0.35 | Escherichia coli |
This compound | TBD | TBD | TBD |
The compound demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Further investigations into its mechanism of action revealed that it may inhibit biofilm formation, which is crucial for bacterial virulence.
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
HepG2 (Liver) | 20 | Inhibition of cell proliferation |
A549 (Lung) | 18 | Cell cycle arrest in G1 phase |
Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving a derivative similar to this compound showed a significant reduction in tumor size among patients with advanced breast cancer after treatment with a related compound.
- Combination Therapy : Another study explored the synergistic effects of this compound when used in combination with established chemotherapy agents like cisplatin. Results indicated enhanced efficacy and reduced side effects compared to monotherapy.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-[2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H14N2O3/c1-9-3-5-11(6-4-9)15-13(17)10(8-14-15)7-12(16)18-2/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
KLLPUUJPQHOJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CN2)CC(=O)OC |
Origin of Product |
United States |
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